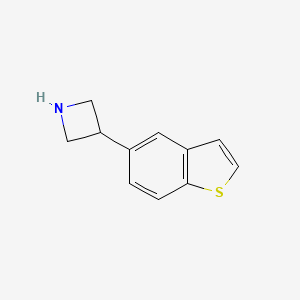

3-(5-Benzothienyl)azetidine

Descripción

Significance of Azetidine (B1206935) and Benzothiophene (B83047) Motifs in Heterocyclic Chemistry

Azetidines, as four-membered nitrogen-containing heterocycles, are valuable components in medicinal chemistry and organic synthesis. researchgate.netmedwinpublishers.com Their strained ring system imparts a unique three-dimensional character to molecules, which can be advantageous for achieving specific binding interactions with biological targets. ontosight.airesearchgate.net The azetidine scaffold is found in a number of natural products and synthetic compounds with notable physiological activities. medwinpublishers.comresearchgate.net The synthesis of azetidine derivatives can be challenging due to this inherent ring strain. medwinpublishers.com

Benzothiophene, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in medicinal chemistry. nih.gov Its derivatives are integral to a variety of pharmaceuticals, including raloxifene, zileuton, and sertaconazole. wikipedia.orgrsc.org The benzothiophene core is also explored for its applications in materials science, particularly in the development of organic electronics. numberanalytics.comnumberanalytics.com The chemical reactivity of benzothiophene allows for a wide range of functionalization, making it a versatile building block in the synthesis of complex molecules. nih.govnumberanalytics.com

Overview of Four-Membered Heterocycles in Contemporary Synthetic Strategies

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are increasingly recognized for their utility in modern synthetic chemistry. rsc.orgrsc.org Their ring strain, while posing synthetic challenges, is also a driving force for unique reactivity, enabling their use in ring-opening, ring-expansion, and cycloaddition reactions. researchgate.netrsc.org

Key strategies for the synthesis of these strained rings include:

Intramolecular Cyclization: This is a common approach, often involving the formation of a carbon-heteroatom bond through nucleophilic substitution. rsc.orgsemanticscholar.org

Cycloaddition Reactions: [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction for azetidine synthesis, offer a direct route to these four-membered rings. researchgate.netsemanticscholar.org

Ring Expansion and Contraction: Transformation of other heterocyclic systems, such as the ring expansion of aziridines or the contraction of five-membered rings, can also yield azetidines. semanticscholar.orgmagtech.com.cn

The development of novel synthetic methods to access functionalized four-membered heterocycles remains an active area of research, driven by their potential to introduce unique structural and conformational properties into larger molecules. rsc.orgrsc.org

Historical Context of Benzothienyl-Substituted Azetidines in Chemical Research

While the individual histories of azetidine and benzothiophene chemistry are well-documented, the specific exploration of benzothienyl-substituted azetidines is a more contemporary area of research. The first isolation of a natural azetidine derivative, L-azetidine-2-carboxylic acid, occurred in 1955. medwinpublishers.com The synthesis of the parent azetidine was reported even earlier. The history of azetidin-2-ones (β-lactams) is famously linked to the discovery of penicillin. jmchemsci.com

The synthesis of benzothiophene dates back to the early 20th century. numberanalytics.com However, the deliberate combination of these two motifs to create benzothienyl-substituted azetidines is a more recent development, likely driven by the continued search for novel chemical entities with potential applications in medicinal chemistry and materials science. Research in this specific area would build upon the established synthetic methodologies for both azetidines and benzothiophenes, exploring new ways to connect these two important heterocyclic systems.

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H11NS |

|---|---|

Peso molecular |

189.28 g/mol |

Nombre IUPAC |

3-(1-benzothiophen-5-yl)azetidine |

InChI |

InChI=1S/C11H11NS/c1-2-11-9(3-4-13-11)5-8(1)10-6-12-7-10/h1-5,10,12H,6-7H2 |

Clave InChI |

JEUCFNAVPFOYHQ-UHFFFAOYSA-N |

SMILES canónico |

C1C(CN1)C2=CC3=C(C=C2)SC=C3 |

Origen del producto |

United States |

Synthetic Methodologies for 3 5 Benzothienyl Azetidine and Its Analogs

Strategies for Azetidine (B1206935) Ring Formation

The synthesis of the azetidine ring is a significant challenge in organic chemistry due to the inherent ring strain of the four-membered system. Various methods have been developed to overcome this, ranging from cycloadditions to intramolecular cyclizations and strain-release strategies.

[2+2] Photocycloaddition Reactions (Aza Paternò–Büchi Reaction)

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct methods for synthesizing functionalized azetidines. nih.govresearchgate.net This reaction involves the photochemical excitation of an imine, which then undergoes cycloaddition with an alkene. nih.gov Historically, this method has faced challenges such as competing E/Z isomerization of the imine upon excitation. nih.gov Consequently, many successful examples have utilized cyclic imines to prevent this undesired relaxation pathway. nih.gov

Recent advancements have expanded the utility of this reaction by employing visible light and photocatalysts, surmounting previous limitations and providing a milder route to functionalized azetidines. researchgate.netresearchgate.net For instance, a visible-light-mediated intermolecular aza Paternò–Büchi reaction has been developed using 2-isoxazoline-3-carboxylates as the imine component. researchgate.netspringernature.com This approach utilizes an iridium photocatalyst for triplet energy transfer, allowing the reaction to proceed under mild conditions with a broad range of alkenes. researchgate.netspringernature.com Intramolecular versions of this reaction have also been successful, yielding complex tricyclic azetidines from precursors containing unactivated alkenes. nih.gov

| Imine Component | Alkene Component | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclic Oxime | Unactivated Alkene (intramolecular) | Visible Light, Photocatalyst | Tricyclic Azetidine | Up to 84% | nih.gov |

| 2-Isoxazoline-3-carboxylate | Styrene | Ir(dFppy)3, Visible Light | Functionalized Azetidine | High | rsc.org |

| Generic Imine | Generic Alkene | UV Light | Substituted Azetidine | Variable | nih.gov |

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a reliable means to form the azetidine ring by establishing a key C-N bond.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds offers a modern and efficient route to azetidines. acs.orgorganic-chemistry.org This methodology allows for the conversion of a γ C–H bond in an amine substrate into a C–N bond, directly forming the four-membered ring. nih.gov The use of a picolinamide (B142947) (PA) protecting group on the amine substrate has been shown to be effective for this transformation. acs.orgnih.gov This approach is valued for its use of inexpensive reagents, low catalyst loading, and predictable selectivity. organic-chemistry.org In 2018, a notable development involved a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination that proceeds via a Pd(IV) intermediate, further expanding the scope of this strategy. rsc.org

| Substrate | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Picolinamide (PA) protected amine | Pd catalyst | PA-Azetidine | Efficient | acs.orgnih.gov |

| N-Arylsulfonyl alkylamine | Pd(OAc)2, AgOAc, Benziodoxole tosylate | N-Sulfonylazetidine | Good | rsc.org |

The intramolecular aminolysis of epoxides is an effective method for constructing azetidines bearing a hydroxyl group. frontiersin.orgresearchgate.net This reaction involves the nucleophilic attack of an amine on an epoxide within the same molecule, leading to ring closure. A significant challenge in this approach is controlling the regioselectivity of the epoxide opening, especially when acid promoters are used, as they can be quenched by the basic amine. nih.gov

Recent research has shown that lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃, can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.orgnih.govelsevierpure.com This catalytic system is tolerant of various functional groups and proceeds in high yields. nih.gov The reaction selectively forms the azetidine ring through attack at the C3 position of the epoxide, even in cases where the C4 position is a more sterically accessible or electronically activated (benzylic) site. frontiersin.orgnih.gov

| Substrate | Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| cis-3,4-Epoxy amine | La(OTf)₃ | CH₂Cl₂ | 3-Hydroxyazetidine derivative | High | frontiersin.orgnih.gov |

| Aryl-substituted epoxy amine | La(OTf)₃ | CH₂Cl₂ | Aryl-substituted 3-hydroxyazetidine | High | frontiersin.org |

A classical and widely used strategy for azetidine synthesis is the intramolecular Sₙ2 reaction, where a nitrogen atom attacks a carbon atom bearing a good leaving group. nih.gov This typically involves the cyclization of a γ-amino alcohol or its derivatives. The hydroxyl group is first converted into a better leaving group, such as a mesylate, tosylate, or halide. frontiersin.orgnih.gov Subsequent treatment with a base promotes the intramolecular nucleophilic substitution, closing the four-membered ring. nih.gov

This method's reliability and predictability have made it a staple in azetidine synthesis. For example, 2-cyano azetidines can be prepared from β-amino alcohols through a sequence involving mesylation and base-induced ring closure. organic-chemistry.org The choice of base and reaction conditions is crucial for optimizing the yield and minimizing side reactions.

| Precursor | Leaving Group | Conditions | Product | Reference |

|---|---|---|---|---|

| γ-Amino alcohol | Mesylate (OMs) | 1. MsCl, Et₃N; 2. Base | Substituted Azetidine | nih.gov |

| N-Allyl amino diol derivative | Chloride | LiHMDS | 2-Cyano Azetidine | nih.gov |

| β-Amino alcohol derivative | Mesylate (OMs) | One-pot mesylation and ring closure with base | N-Aryl-2-cyanoazetidine | organic-chemistry.org |

Strain-Release Strategies (e.g., from Azabicyclo[1.1.0]butanes)

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines through strain-release-driven reactions. nih.govarkat-usa.org These transformations involve the cleavage of the central, highly strained C–N bond, allowing for the introduction of substituents at the 1 and 3 positions of the resulting azetidine ring. arkat-usa.org

One such strategy involves the reaction of lithiated ABB with carbonyl compounds to form azabicyclo[1.1.0]butyl carbinols. nih.gov Subsequent N-activation of these carbinols can trigger a semipinacol rearrangement, expanding the ring system to yield 1,3,3-substituted keto-azetidines. nih.gov The reaction pathway can be directed by the choice of activating agent. nih.gov Alternatively, visible-light-driven methods can subject ABBs to radical strain-release photocatalysis, providing access to densely functionalized azetidines under mild conditions. chemrxiv.org This approach highlights the versatility of ABBs as building blocks in modern medicinal and synthetic chemistry. rsc.org

| ABB Derivative | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Azabicyclo[1.1.0]butyl carbinols | Trifluoroacetic anhydride (B1165640) (TFAA) or Triflic anhydride (Tf₂O) | Semipinacol Rearrangement | Keto 1,3,3-substituted Azetidines | nih.gov |

| Azabicyclo[1.1.0]butane (ABB) | Sulfonylimines, Organic Photosensitiser, Visible Light | Radical Strain-Release (RSR) Photocatalysis | Densely Functionalised Azetidines | chemrxiv.org |

| Azabicyclo[1.1.0]butyl ketones | Electrophile (e.g., Lewis acid) | Spirocyclization-desilylation | Spiro-azetidines | bris.ac.uk |

Multi-Component Reactions for Azetidine Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single step. For the synthesis of azetidine scaffolds, several MCRs have been developed. One notable example is the copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild conditions. This reaction is thought to proceed through a [2+2] cycloaddition mechanism.

Another approach involves a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. This method can be performed as a two or three-component reaction, providing access to azetidines from readily available starting materials. The exploitation of strain-release functionalization of azabicyclobutanes (ABBs) has also been reported as a basis for multi-component reactions to synthesize azetidines, particularly those with a C3 all-carbon quaternary center.

| Reaction Type | Components | Catalyst/Conditions | Product | Key Features |

| Copper-Catalyzed MCR | Terminal alkynes, Sulfonyl azides, Carbodiimides | CuI | 2-(sulfonylimino)-4-(alkylimino)azetidines | Mild conditions, good to excellent yields. |

| Photo-induced Radical Annulation | Aliphatic amines, Alkynes, (optional third component) | [(DPEphos)(bcp)Cu]PF6, blue LED | Substituted azetidines | Two or three-component manner, utilizes visible light. |

| Strain-Release Functionalization | Azabicyclobutanes (ABBs), various electrophiles/nucleophiles | Dual Copper/Photoredox Catalysis | Functionalized azetidines with quaternary centers | Access to sterically congested azetidines. |

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions provide alternative routes to the azetidine core, often starting from more readily available three or five-membered heterocyclic precursors.

Ring Expansion: The expansion of three-membered aziridine (B145994) rings is a common strategy. For instance, the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, often under microwave irradiation, can yield 1-arenesulfonylazetidines. Rhodium-catalyzed reactions of diazo-aziridines can also lead to the formation of 2-azetines through a ring expansion process.

Ring Contraction: Conversely, five-membered pyrrolidinone rings can be contracted to form azetidines. A robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of potassium carbonate affords α-carbonylated N-sulfonylazetidines. This method allows for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines.

| Methodology | Starting Material | Reagents/Conditions | Product | Reference |

| Ring Expansion | 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide, microwave irradiation | 1-Arenesulfonylazetidines | |

| Ring Contraction | α-Bromo N-sulfonylpyrrolidinones | Potassium carbonate, various nucleophiles | α-Carbonylated N-sulfonylazetidines |

Benzothiophene (B83047) Moiety Construction and Functionalization

Cyclization Routes to the Benzothiophene Core

The construction of the benzothiophene ring system is typically achieved through intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. A variety of precursors and catalysts can be employed.

One common approach involves the intramolecular cyclization of aryl sulfides. For example, 2-phenylthioethanol can undergo oxidation-cyclization at high temperatures in the presence of a Pd/Al catalyst to form benzo[b]thiophene. Arylmercapto acetals can also be cyclized in the gas phase using a ZnCl2-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15.

Another strategy utilizes ortho-alkynylthioanisoles, which can undergo electrophilic cyclization with various electrophiles like I2, ICl, NIS, Br2, NBS, PhSCl, and PhSeBr to yield 3-sulfenyl benzo[b]thiophenes. More recently, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been used for the electrophilic cyclization of o-alkynyl thioanisoles, providing 2,3-disubstituted benzo[b]thiophenes in excellent yields.

Palladium-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols offers another convenient route to benzothiophene derivatives. Furthermore, a one-step synthesis of benzo[b]thiophenes has been developed from aryne precursors and alkynyl sulfides, which allows for the preparation of complex derivatives that are otherwise difficult to access.

Directed Functionalization of the Benzothiophene Ring

Regioselective functionalization of the pre-formed benzothiophene ring is essential for installing the azetidine moiety at the C5 position. While C2 functionalization is often favored due to the acidity of the C2-H bond, methods for C3 and other positions have been developed.

Directed C-H functionalization has emerged as a powerful tool. For instance, a formyl group at the C3 position can direct the ruthenium-catalyzed alkylation of 3-formylbenzofurans with acrylates, a reaction that has parallels in benzothiophene chemistry. A metal-free approach for C3 C-H arylation and alkylation of benzothiophenes has been developed using benzothiophene S-oxides. This method proceeds via an interrupted Pummerer reaction mechanism, allowing for the site-selective delivery of coupling partners.

Palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts provides an efficient route to multisubstituted benzo[b]thiophenes. This method is compatible with a wide range of substituents on both the aryl ring and the thiophene (B33073) portion of the benzothiophene scaffold.

Coupling and Linkage Strategies between Azetidine and Benzothiophene

The final and crucial step in the synthesis of 3-(5-Benzothienyl)azetidine is the formation of the C-C bond between the azetidine ring and the benzothiophene moiety.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura)

Transition metal-catalyzed cross-coupling reactions are the premier methods for forging the bond between the azetidine and benzothiophene rings. The Suzuki–Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is a particularly powerful and versatile tool for this purpose.

In the context of synthesizing this compound, this would typically involve the coupling of a 5-halobenzothiophene (e.g., 5-bromobenzothiophene) with an azetidine-3-boronic acid or ester derivative, or vice versa. The reaction is known for its high functional group tolerance and generally mild reaction conditions.

While the direct Suzuki-Miyaura coupling to form 3-arylazetidines has been documented, nickel-catalyzed cross-coupling reactions are also emerging as a more sustainable alternative to palladium. These reactions can facilitate the formation of new C-C bonds through the ring-opening of highly strained azetidine intermediates.

| Coupling Reaction | Azetidine Component | Benzothiophene Component | Catalyst | Key Features |

| Suzuki-Miyaura | Azetidine-3-boronic acid/ester | 5-Halobenzothiophene | Palladium catalyst | High functional group tolerance, mild conditions. |

| Suzuki-Miyaura | 3-Haloazetidine | 5-Benzothiopheneboronic acid/ester | Palladium catalyst | Versatile and widely used for C-C bond formation. |

| Nickel-Catalyzed Cross-Coupling | Azetidine precursor | Functionalized benzothiophene | Nickel catalyst | More sustainable alternative to palladium. |

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution and addition reactions are fundamental strategies for introducing the benzothienyl group onto a pre-existing azetidine framework or for constructing the azetidine ring itself. These methods often involve the reaction of a nucleophilic benzothiophene species with an electrophilic azetidine precursor or a related acyclic substrate.

One prominent approach involves the nucleophilic substitution of a leaving group at the 3-position of an azetidine ring. For instance, an N-protected 3-haloazetidine or 3-sulfonyloxyazetidine can serve as a key electrophilic intermediate. The benzothienyl moiety can be introduced via an organometallic reagent, such as a benzothienyl lithium or Grignard reagent, which acts as the nucleophile. However, a more common and versatile method is the use of transition metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed Hiyama cross-coupling reaction between an N-protected 3-iodoazetidine (B8093280) and a benzothienylsilane could provide a direct route to 3-(benzothienyl)azetidine. nih.govacs.orgacs.org This reaction typically employs a palladium catalyst like Pd(OAc)₂, a ligand such as Dppf, and a fluoride (B91410) source to activate the silane. The reaction conditions are generally mild, offering good functional group tolerance. acs.orgacs.org

Alternatively, the synthesis can proceed through the addition of a nucleophile to an azetidin-3-one (B1332698) or a related imine precursor. The reaction of an N-protected azetidin-3-one with 5-lithiobenzothiophene (generated by deprotonation of benzothiophene with an organolithium reagent) would yield an intermediate tertiary alcohol. frontiersin.org Subsequent dehydroxylation, potentially via a Barton-McCombie deoxygenation or by conversion to a good leaving group followed by reduction, would furnish the target compound.

Another strategy is the aza-Michael addition, where a nitrogen-based nucleophile adds to an activated alkene. For the synthesis of this compound, a precursor like methyl 2-(azetidin-3-ylidene)acetate can be synthesized from N-Boc-azetidin-3-one. acs.org While this method is typically used to add N-heterocycles, a similar conjugate addition strategy using a suitable benzothienyl nucleophile could be envisioned.

The following table summarizes representative nucleophilic substitution approaches applicable to the synthesis of 3-(hetero)arylazetidines.

| Reaction Type | Azetidine Precursor | Nucleophile/Reagent | Catalyst/Conditions | Product Type |

| Hiyama Coupling | N-Boc-3-iodoazetidine | Arylsilane | Pd(OAc)₂, Dppf, TBAF | N-Boc-3-arylazetidine |

| Iron-Catalyzed Alkylation | N-Cbz-3-hydroxy-3-arylazetidine | Thiol | FeCl₃ | N-Cbz-3-aryl-3-sulfanylazetidine |

| Organometallic Addition | N-Boc-azetidin-3-one | Aryllithium | THF, -78 °C | N-Boc-3-aryl-3-hydroxyazetidine |

Stereoselective Synthesis of Chiral this compound

The development of stereoselective methods to produce enantiomerically pure this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Strategies to achieve this include asymmetric catalysis, the use of chiral starting materials (chiral pool), and diastereoselective transformations.

Asymmetric catalysis offers a powerful and atom-economical approach to chiral azetidines. This can be achieved through various metal-catalyzed or organocatalytic reactions where a chiral catalyst induces enantioselectivity.

For instance, copper(I)-catalyzed asymmetric reactions have shown great promise in the synthesis of chiral azetidines. mdpi.comresearchgate.netmagtech.com.cn A relevant strategy could be the asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-sulfur ylides, catalyzed by a chiral copper(I)-sabox complex, to yield highly enantiomerically enriched 2-azetine-carboxylates. mdpi.com Subsequent stereoselective hydrogenation would provide tetrasubstituted azetidines. While this provides a more substituted ring, the principle of using a chiral copper catalyst to control stereochemistry during ring formation is applicable. Another approach is the copper-catalyzed asymmetric boryl allylation of azetines, which allows for the enantioselective difunctionalization of the azetidine ring. magtech.com.cn

Organocatalysis also provides a metal-free alternative for synthesizing chiral azetidines. Chiral phosphoric acids, thioureas, or squaramides can catalyze reactions with high enantioselectivity. mdpi.comrsc.org For example, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated system, catalyzed by a chiral organocatalyst, could be adapted to form the chiral center at the C-3 position of the azetidine ring.

| Catalytic System | Reaction Type | Chiral Ligand/Catalyst | Typical Enantiomeric Excess (ee) |

| Copper(I) Catalysis | [3+1] Cycloaddition | Chiral sabox ligand | >95% |

| Copper(I) Catalysis | Kinugasa/C-C Coupling | Chiral bisoxazoline | 80-94% |

| Organocatalysis | Michael Addition | Chiral Squaramide | 90-97% |

The chiral pool approach utilizes readily available, inexpensive, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. For instance, L-serine or L-aspartic acid could be elaborated into a chiral acyclic precursor containing the necessary functionalities for cyclization into the azetidine ring. This strategy embeds the desired stereochemistry from the start, avoiding the need for a chiral catalyst or resolution step.

A typical route might involve the conversion of a chiral amino acid into a suitably protected γ-amino alcohol with a leaving group at the γ-position. Intramolecular nucleophilic substitution would then form the chiral azetidine ring. The benzothienyl moiety could be introduced either before or after the cyclization step, for example, via the cross-coupling strategies mentioned previously. While versatile, this approach can sometimes be limited by the availability of starting materials in both enantiomeric forms and may require multi-step synthetic sequences. rsc.org

Diastereoselective reactions are employed when a molecule already contains one or more stereocenters, and a new stereocenter is introduced in a controlled manner. This can be achieved by substrate control, where the existing chirality directs the stereochemical outcome of the reaction, or by using a chiral auxiliary.

An example of a diastereoselective transformation is the iodine-mediated cyclization of homoallyl amines, which can produce cis-2,4-disubstituted azetidines with high diastereoselectivity. iaph.in Further functionalization at the C-3 position could then be performed. Another approach is the stereoselective reduction of a prochiral azetidin-3-one bearing a chiral substituent on the nitrogen or at another position on the ring. The directing effect of the existing stereocenter would favor the formation of one diastereomer of the corresponding alcohol over the other. This alcohol could then be further manipulated to install the benzothienyl group.

For instance, the hydrogenation of a chiral 2-azetine-carboxylate, formed via an asymmetric catalytic reaction, can proceed with high diastereoselectivity to yield a single stereoisomer of the corresponding tetrasubstituted azetidine-2-carboxylate. mdpi.com This demonstrates how an initial asymmetric step can be followed by a diastereoselective transformation to build up molecular complexity with full stereochemical control.

Principles of Green Chemistry in Benzothienyl Azetidine Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. Key considerations include atom economy, the use of safer solvents, energy efficiency, and catalytic methodologies. acs.orgwikipedia.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. wikipedia.org Catalytic reactions, such as the cross-coupling methods mentioned, are generally more atom-economical than stoichiometric reactions that use protecting groups or generate large amounts of waste. Cycloaddition reactions are also inherently atom-economical as all the atoms of the reactants are incorporated into the product.

Safer Solvents and Reaction Conditions: The choice of solvent is critical. Replacing hazardous volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO₂, ionic liquids, or bio-based solvents can significantly reduce the environmental impact of the synthesis. acs.orgmdpi.com Microwave-assisted synthesis can also be a greener alternative to conventional heating, as it often leads to shorter reaction times, higher yields, and reduced energy consumption. nih.gov

Catalysis: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. Transition metal catalysts (e.g., palladium, copper, iron) are effective in small quantities and can often be recycled and reused. Organocatalysis presents an even greener alternative by avoiding the use of potentially toxic and expensive metals. rsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under mild conditions is a key area of research. Photoredox catalysis, which uses visible light to drive chemical reactions, is an emerging energy-efficient synthetic tool that has been applied to the synthesis of azetidines. researchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient, less hazardous, and more sustainable.

Chemical Transformations and Derivatization of 3 5 Benzothienyl Azetidine Derivatives

Reactivity at the Azetidine (B1206935) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the azetidine ring renders it nucleophilic and basic, making it a primary site for a variety of chemical transformations.

N-Alkylation and Acylation Reactions

The secondary amine of the 3-(5-Benzothienyl)azetidine core is readily amenable to N-alkylation and N-acylation reactions, which are fundamental for introducing a wide range of substituents. These reactions typically proceed via standard nucleophilic substitution mechanisms.

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to neutralize the resulting acid. Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction with an agent like sodium triacetoxyborohydride, provides another versatile route to N-alkylated derivatives. These methods allow for the introduction of diverse alkyl and arylmethyl groups at the nitrogen position.

N-Acylation involves the reaction of the azetidine nitrogen with acylating agents like acid chlorides, anhydrides, or activated esters. This transformation is crucial for introducing amide functionalities, which can act as hydrogen bond acceptors and modulate the electronic properties of the nitrogen atom. The reaction conditions are generally mild and afford the corresponding N-acyl derivatives in high yields.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | N-Alkyl-3-(5-benzothienyl)azetidine |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂, DCE) | N-Alkyl-3-(5-benzothienyl)azetidine |

| N-Acylation | Acid chloride (RCOCl), Base (e.g., Et₃N, pyridine), Solvent (e.g., CH₂Cl₂) | N-Acyl-3-(5-benzothienyl)azetidine |

| N-Acylation | Acid anhydride (B1165640) ((RCO)₂O), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-3-(5-benzothienyl)azetidine |

Introduction of Specialized N-Functional Groups (e.g., N-SF₅)

To enhance metabolic stability and modulate properties like lipophilicity and electron-withdrawing character, specialized functional groups can be introduced at the azetidine nitrogen. The pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl" group, is of particular interest in medicinal chemistry.

The synthesis of N-SF₅ azetidines has been developed through modular strategies. One approach involves the use of bench-stable SF₅-transfer reagents that generate the SF₅ radical. This radical can then engage with precursors like azabicyclo[1.1.0]butanes in strain-release difunctionalization reactions to furnish N-SF₅ azetidines. This method is characterized by its mild reaction conditions and broad functional group tolerance. The resulting N-SF₅ group is known for its large steric volume, strong electron-withdrawing effect, and high lipophilicity, which can significantly impact the pharmacological profile of the parent molecule.

| Functional Group | Synthetic Strategy | Key Features of the Functional Group |

| N-Pentafluorosulfanyl (N-SF₅) | Radical difunctionalization of azabicyclo[1.1.0]butanes using SF₅-transfer reagents. | High lipophilicity, strong electron-withdrawing nature, enhanced metabolic stability, larger steric volume. |

Transformations Involving the Azetidine Ring System

The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, providing a pathway to more complex and diverse molecular scaffolds. Additionally, functional groups on the azetidine ring can be interconverted to further elaborate the molecular structure.

Ring-Opening Reactions for Scaffold Derivatization

Ring-opening reactions of azetidines can be initiated by various reagents and conditions, often leveraging the release of ring strain as a thermodynamic driving force. These reactions typically involve the cleavage of one of the C-N bonds.

Nucleophilic ring-opening is a common strategy, where a nucleophile attacks one of the carbon atoms of the azetidine ring, leading to the formation of a γ-amino-substituted product. The regioselectivity of the attack can be influenced by electronic and steric factors of substituents on the ring. For this compound, nucleophilic attack would likely occur at the C2 or C4 positions. The reaction is often facilitated by activation of the azetidine, for instance, by protonation of the nitrogen under acidic conditions or by converting it into a quaternary ammonium salt.

| Reaction Type | Conditions | Outcome |

| Acid-Mediated Ring Opening | Brønsted or Lewis acids | Activation of the azetidine nitrogen, facilitating nucleophilic attack and ring cleavage. |

| Nucleophilic Ring Opening | Strong nucleophiles (e.g., thiols, amines) | Formation of γ-functionalized propylamines. |

Functional Group Interconversions on the Azetidine Core

While the primary focus is often on the nitrogen and the benzothiophene (B83047) moiety, any functional groups present on the azetidine ring itself can be chemically manipulated. For instance, if a hydroxyl group were present at the 2-position of the azetidine ring, it could be oxidized to a ketone (azetidin-2-one or β-lactam) or converted to a leaving group for subsequent nucleophilic substitution. Similarly, a bromo-substituted carbon center on an azetidine ring can serve as a useful handle for functionalization via nucleophilic substitution with a variety of carbon, sulfur, oxygen, and nitrogen nucleophiles. The synthesis of azetidines with such functionalities often involves intramolecular cyclization of appropriately substituted precursors.

Electrophilic and Nucleophilic Reactions on the Benzothiophene Moiety

The benzothiophene ring system is an electron-rich aromatic moiety and is generally susceptible to electrophilic substitution reactions. The position of substitution is directed by the heteroatom and the fused benzene (B151609) ring.

Electrophilic Aromatic Substitution on the benzothiophene ring, such as nitration, halogenation, formylation, and acylation, is expected to occur at specific positions. Forbenzothiophenes, electrophilic attack generally favors the 2- and 3-positions of the thiophene (B33073) ring. Given that the 3-position is substituted with the azetidine ring in the parent molecule, electrophilic attack would be directed to other available positions on the benzothiophene nucleus. Studies on related benzothiophene systems have shown that monosubstitution often occurs at the 2-position.

Nucleophilic Aromatic Substitution (SNAr) on the benzothiophene ring is less common unless the ring is activated by strongly electron-withdrawing groups (e.g., nitro groups). If such activating groups are present, a nucleophile can displace a leaving group (like a halide) from the aromatic ring.

Metalation , for instance, using organolithium reagents like butyllithium, followed by quenching with an electrophile, is another powerful method for functionalizing the benzothiophene core. This allows for the introduction of a wide range of substituents at specific positions, which might be difficult to achieve through direct electrophilic substitution.

| Reaction Type | Reagents and Conditions | Expected Position of Substitution |

| Electrophilic Nitration | HNO₃/H₂SO₄ | Position 2 or other activated positions on the benzothiophene ring. |

| Electrophilic Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Position 2 or other activated positions on the benzothiophene ring. |

| Metalation-Alkylation | 1. n-BuLi; 2. Electrophile (e.g., R-X, CO₂) | Position ortho to the sulfur atom or other accessible positions. |

Late-Stage Functionalization Strategies for Complex Analogs

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications to complex molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. For complex scaffolds such as this compound, LSF can be employed to modify both the benzothiophene core and the azetidine ring, providing access to a diverse range of novel derivatives.

The application of LSF to this compound derivatives can be broadly categorized into two main areas: functionalization of the benzothiophene ring system and modification of the azetidine moiety.

Functionalization of the Benzothiophene Core

The benzothiophene nucleus is susceptible to various C-H functionalization reactions, which can be directed to specific positions on the bicyclic system. Transition-metal catalysis, particularly with palladium, has been extensively used for the direct arylation, alkenylation, and alkylation of benzothiophenes.

C-H Arylation:

Palladium-catalyzed C-H arylation is a prominent method for introducing aryl groups onto the benzothiophene ring. The regioselectivity of this transformation is often influenced by the directing ability of existing substituents and the reaction conditions. For a this compound scaffold, the C4, C6, and C7 positions on the benzothiophene ring are potential sites for functionalization. Metal-free arylation procedures have also been developed, for instance, by activating the benzothiophene as its S-oxide, which can then undergo coupling with phenols to yield C4-arylated products nih.govresearchgate.netresearchgate.net.

Interactive Data Table: Examples of C-H Arylation on Benzothiophene Derivatives

| Entry | Benzothiophene Substrate | Coupling Partner | Catalyst/Conditions | Position of Functionalization | Yield (%) |

| 1 | 3-substituted benzothiophene | Aryl bromide | Pd(OAc)₂ / Ligand | C2 | High |

| 2 | Benzothiophene S-oxide | Phenol | TFAA | C4 | Good |

| 3 | 3-formylbenzothiophene | Arylboronic acid | Pd(OAc)₂ | C2 | 85 |

| 4 | 5-methoxybenzofuran | N-acyl arylhydrazine | PdCl₂(MeCN)₂ / TEMPO | C2 | 78 |

C-H Alkenylation and Alkylation:

Similar to arylation, palladium catalysis can facilitate the introduction of alkene and alkyl groups. These reactions often proceed via a Heck-type mechanism or through the generation of radical intermediates. Photoredox catalysis has emerged as a mild and efficient method for the late-stage alkylation of heterocycles, utilizing alkyl radicals generated from various precursors researchgate.netnih.govsemanticscholar.orgnih.govhw.ac.uk. This approach is particularly valuable for its functional group tolerance.

Interactive Data Table: Examples of C-H Alkenylation and Alkylation on Benzothiophene Derivatives

| Entry | Benzothiophene Substrate | Reagent | Catalyst/Conditions | Position of Functionalization | Yield (%) |

| 1 | Benzothiophene 1,1-dioxide | Styrene | Pd(OAc)₂ / AgOPiv | C2 | High |

| 2 | 3-substituted benzothiophene | Acrylate | Ru catalyst | C2 | Good |

| 3 | Biologically active heterocycle | tert-Butyl peroxide | Ru(bpy)₃Cl₂ / Visible light | Various | Moderate to Good |

| 4 | Benzothiophene | Allyltrimethylsilane | Gold catalyst | C3 | Good |

Functionalization of the Azetidine Ring

The azetidine ring, while relatively stable, can also be a site for late-stage modifications. The reactivity of the azetidine is often driven by its ring strain rsc.org.

N-Functionalization:

The nitrogen atom of the azetidine ring is a key handle for derivatization. If the nitrogen is unprotected (a secondary amine), it can readily undergo a variety of transformations, including acylation, sulfonylation, alkylation, and arylation through methods like the Buchwald-Hartwig coupling rsc.org. In cases where the nitrogen is protected, deprotection followed by functionalization is a common strategy. This approach allows for the introduction of a wide array of substituents that can modulate the physicochemical properties and biological activity of the molecule. For instance, within peptide macrocycles, the azetidine nitrogen has been selectively deprotected and substituted in a late-stage fashion researchgate.netnih.gov.

C-H Functionalization of the Azetidine Ring:

Direct C-H functionalization of the azetidine ring is more challenging but can be achieved. α-Lithiation of N-protected azetidines allows for the introduction of various electrophiles at the C2 position nih.gov. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has also been reported for the synthesis of functionalized azetidines, showcasing the possibility of activating C-H bonds within the four-membered ring rsc.org.

Interactive Data Table: Examples of Azetidine Functionalization

| Entry | Azetidine Substrate | Reagent | Reaction Type | Position of Functionalization | Yield (%) |

| 1 | Azetidine-containing peptide | Various electrophiles | N-substitution | N1 | Good |

| 2 | N-Boc-2-aryl-azetidine | s-BuLi / Electrophile | α-Lithiation/Trapping | C2 | Good |

| 3 | N-protected azetidine | 1-chloro-2,4-dinitrobenzene | Nucleophilic Aromatic Substitution | N1 | 89 (2 steps) |

| 4 | N-deprotected azetidine | 3,5-dichlorobenzaldehyde | Reductive Amination | N1 | 77 (2 steps) |

Structural and Conformational Analysis of 3 5 Benzothienyl Azetidine

Advanced Spectroscopic Characterization for Structural Elucidation

A combination of spectroscopic methods is essential to piece together the molecular puzzle of 3-(5-Benzothienyl)azetidine, from its basic connectivity to the subtle interplay of its conformational isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for determining the precise structure of organic molecules in solution. For this compound, a suite of NMR experiments would be employed to assign all proton and carbon signals and to probe its conformational dynamics.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide the initial and fundamental information about the electronic environment of the hydrogen and carbon atoms in the molecule. nih.govresearchgate.netresearchgate.net In the ¹H NMR spectrum of this compound, the protons of the azetidine (B1206935) ring are expected to appear in the aliphatic region, typically between 3.0 and 4.5 ppm, with their exact chemical shifts and multiplicities dictated by the ring puckering and the nature of the substituent on the nitrogen atom. The methine proton at the C3 position, being adjacent to the benzothienyl group, would likely be found in this range. The protons on the benzothiophene (B83047) moiety would resonate in the aromatic region, generally between 7.0 and 8.5 ppm.

The ¹³C NMR spectrum would complement the ¹H data, with the azetidine carbons appearing in the upfield region (approximately 35-60 ppm) and the benzothiophene carbons in the downfield aromatic region (approximately 120-145 ppm).

To definitively assign these signals and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable. nih.gov

COSY (Correlation Spectroscopy) would reveal the coupling relationships between vicinal protons, helping to trace the proton network within the azetidine ring and the benzothiophene system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connection between the azetidine ring and the benzothiophene moiety, for instance, by observing a correlation between the C3 proton of the azetidine and the C5 carbon of the benzothiophene.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Azetidine protons in the 3.0-4.5 ppm range; Benzothiophene protons in the 7.0-8.5 ppm range. |

| ¹³C NMR | Provides information on the carbon skeleton. | Azetidine carbons around 35-60 ppm; Benzothiophene carbons around 120-145 ppm. |

| COSY | Identifies proton-proton coupling networks. | Correlations between protons on the azetidine ring and within the benzothiophene system. |

| HSQC | Correlates directly bonded protons and carbons. | Direct correlation of each proton to its attached carbon. |

| HMBC | Identifies long-range proton-carbon couplings. | Key correlations confirming the linkage between the azetidine C3 and benzothiophene C5 positions. |

The four-membered azetidine ring is not planar and undergoes rapid puckering at room temperature. This conformational dynamism can be studied using variable temperature (VT) NMR. researchgate.net By lowering the temperature, the rate of ring inversion can be slowed down, potentially allowing for the observation of distinct signals for the axial and equatorial protons of the azetidine ring, which would be averaged at higher temperatures. The analysis of these changes can provide thermodynamic parameters for the ring-flipping process.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Azetidine Ring Vibrations : The N-H stretching vibration (for a secondary amine) would appear as a moderate band in the IR spectrum around 3300-3500 cm⁻¹. C-H stretching vibrations of the CH₂ groups would be observed in the 2850-2960 cm⁻¹ region. The ring vibrations (scissoring, twisting, and wagging) would be present in the fingerprint region (below 1500 cm⁻¹).

Benzothiophene Vibrations : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weak and can be found in the 600-800 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (if applicable) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Azetidine Ring Deformation | < 1500 | IR, Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. nih.govnih.gov For this compound, HRMS would confirm the molecular formula, C₁₁H₁₁NS.

Furthermore, by analyzing the fragmentation patterns in the mass spectrum (often using techniques like tandem mass spectrometry or MS/MS), valuable structural information can be obtained. researchgate.netnih.gov The fragmentation of this compound would likely involve characteristic losses from both the azetidine and benzothiophene rings. Common fragmentation pathways could include the loss of small neutral molecules from the azetidine ring or cleavage at the bond connecting the two ring systems.

X-ray Crystallography and Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. nih.govresearchgate.netscirp.org Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

This technique would definitively establish the puckering of the azetidine ring and the relative orientation of the benzothienyl substituent with respect to the azetidine ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding (if an N-H group is present) or π-stacking of the benzothiophene rings, would be revealed. researchgate.net This information is invaluable for understanding the solid-state properties of the compound.

| Parameter | Information Provided |

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

| Torsional Angles | Dihedral angles defining the conformation of the molecule. |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, and π-stacking interactions. |

Precise Bond Lengths and Angles Analysis

While a specific single-crystal X-ray diffraction analysis for this compound is not available in the published literature, a reliable model of its geometry can be constructed from established data for its constituent parts. The bond lengths and angles within the azetidine ring are influenced by significant ring strain, while the benzothiophene moiety exhibits typical aromatic characteristics.

The azetidine ring is not planar. In its parent form, electron diffraction studies have determined a puckered conformation with a dihedral angle of approximately 37°. rsc.org This puckering helps to alleviate some of the torsional strain inherent in a four-membered ring. The bond angles within the ring are compressed compared to ideal sp³ hybridized atoms.

The benzothiophene system is a planar bicyclic aromatic structure. The bond lengths within this moiety reflect its aromatic character, with C-C bonds intermediate between single and double bonds, and C-S bond lengths characteristic of thiophenic systems. wikipedia.org

Below is a table of expected bond lengths and angles for this compound, compiled from data on unsubstituted azetidine, benzothiophene, and standard values for the connecting bond.

Interactive Data Table: Predicted Bond Lengths and Angles

| Bond/Angle | Type | Predicted Value | Reference / Justification |

| Bond Lengths | |||

| C-N (azetidine) | Single | ~1.48 Å | Typical for strained cyclic amines psu.edu |

| C-C (azetidine) | Single | ~1.55 Å | Lengthened due to ring strain psu.edu |

| C-S (thiophene) | Aromatic | ~1.72 Å | Standard for benzothiophene researchgate.net |

| C=C (thiophene) | Aromatic | ~1.37 Å | Standard for benzothiophene researchgate.net |

| C-C (benzene) | Aromatic | ~1.40 Å | Standard aromatic C-C bond |

| C3(Aze)-C5(BT) | sp³-sp² Single | ~1.51 Å | Standard single bond between sp³ and sp² carbons |

| N-H (azetidine) | Single | ~1.01 Å | Standard N-H bond length |

| Bond Angles | |||

| C-N-C (azetidine) | Ring Angle | ~92° | Highly constrained by the four-membered ring psu.edu |

| C-C-C (azetidine) | Ring Angle | ~85° | Highly constrained by the four-membered ring psu.edu |

| C-C-N (azetidine) | Ring Angle | ~90° | Highly constrained by the four-membered ring psu.edu |

| H-N-C (azetidine) | Angle | ~111° | Based on computational models of similar systems psu.edu |

Note: "Aze" refers to the Azetidine ring and "BT" refers to the Benzothiophene ring. These values are predictive and would be definitively confirmed by X-ray crystallography.

Characterization of Intermolecular Interactions and Crystal Packing

In the absence of a crystal structure for this compound, the potential intermolecular interactions that dictate its solid-state packing can be predicted based on its functional groups. ias.ac.in These non-covalent forces are crucial in determining the crystal lattice energy, melting point, and solubility.

The primary intermolecular interactions expected are:

Hydrogen Bonding: The secondary amine of the azetidine ring (N-H group) is a potent hydrogen bond donor. Potential hydrogen bond acceptors include the nitrogen or sulfur atoms of neighboring molecules or the π-electron clouds of the benzothiophene rings.

π-π Stacking: The planar benzothiophene rings can engage in π-π stacking interactions. These interactions, where the aromatic rings pack against each other, are a major organizing force in the crystals of many aromatic compounds, often leading to herringbone or slipped-stack arrangements. researchgate.net

C-H···π Interactions: The hydrogen atoms attached to the carbon framework, particularly those on the azetidine ring, can act as weak hydrogen bond donors to the electron-rich face of the benzothiophene ring of an adjacent molecule.

The combination of a directional hydrogen bond donor (N-H) and a large, planar aromatic surface suggests that the crystal packing would be a complex network of these varied interactions, leading to a dense and stable crystalline solid. mdpi.com

Polymorphism and its Structural Implications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Although no specific polymorphs of this compound have been documented, the potential for their existence is high.

The structural implications of polymorphism are significant, as different crystal forms of the same compound can exhibit different physical properties, such as melting point, solubility, and stability. The possibility for polymorphism in this compound arises from the variety of intermolecular interactions it can form. For instance, different hydrogen-bonding motifs (e.g., chains vs. dimers) or different π-π stacking geometries could result in distinct crystal lattices with different energies. The crystallization conditions, such as the choice of solvent and the rate of cooling, would likely influence which polymorph is formed. The study of a benzothieno-benzothiophene derivative has shown that interactions with solvent molecules can also lead to the formation of different solvated crystal forms, further highlighting the complex crystalline landscape possible for such molecules. acs.org

Conformational Analysis and Ring Pucker Dynamics

The conformational flexibility of this compound is primarily centered on the dynamics of the four-membered azetidine ring. Unlike planar cyclobutane, the azetidine ring adopts a puckered or bent conformation to relieve the eclipsing strain of the hydrogen atoms on adjacent carbon atoms. nih.gov

This puckering is a dynamic process. The ring rapidly inverts between two equivalent puckered conformations, passing through a higher-energy planar transition state. The presence of the bulky benzothienyl substituent at the C3 position breaks this equivalence. The substituent can occupy one of two positions in the puckered ring: an "axial" position, where it is roughly perpendicular to the mean plane of the ring, or an "equatorial" position, where it points away from the ring. The energetic preference for one position over the other will determine the dominant conformation of the molecule in solution.

Experimental Methods for Conformational Preferences

Several experimental techniques are employed to determine the conformational preferences of cyclic molecules like this compound.

X-ray Crystallography: This technique provides the most definitive information about the conformation of a molecule in the solid state. nih.gov By analyzing the crystal structure, one can directly observe the ring pucker and the precise orientation of the benzothienyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying molecular conformation in solution. auremn.org.brnih.gov The magnitude of the vicinal proton-proton coupling constants (³J_HH) within the azetidine ring is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, the degree of ring pucker and the axial/equatorial preference of the substituent can be deduced. adelaide.edu.au Furthermore, the Nuclear Overhauser Effect (NOE) can be used to identify protons that are close in space, providing additional evidence for a particular conformation.

Computational Approaches to Conformational Landscape Exploration

Computational chemistry provides critical insights into the conformational landscape of molecules, complementing experimental findings. mit.edu For this compound, computational methods can map the potential energy surface as a function of the ring's pucker.

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are used to calculate the energies of different conformations. nih.gov By systematically varying the ring's dihedral angles, a potential energy surface can be generated. The minima on this surface correspond to stable conformers (e.g., the equatorial and axial forms), while saddle points represent the transition states for processes like ring inversion.

Energetic Analysis: These calculations can determine the relative stability of the axial versus the equatorial conformer, predicting which is more populated at equilibrium. They can also compute the energy barrier for ring inversion, providing information on the rate of this dynamic process. Studies on related fluorinated azetidines have shown that intramolecular interactions, such as charge-dipole forces, can significantly influence the ring pucker preference. researchgate.net Similarly, computational models can explore how the bulky benzothienyl group and the choice of solvent impact the conformational equilibrium of this compound. nih.gov

Theoretical and Computational Studies of 3 5 Benzothienyl Azetidine

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. researchgate.netnih.govualberta.canih.gov While direct computational studies on 3-(5-Benzothienyl)azetidine are not prevalent in the literature, a robust understanding can be constructed by analyzing its constituent moieties.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is dominated by the interplay between the electron-rich benzothiophene (B83047) ring system and the strained, saturated azetidine (B1206935) ring. The benzothiophene moiety, a fusion of a benzene (B151609) and a thiophene (B33073) ring, is an aromatic system with delocalized π-electrons. numberanalytics.comwikipedia.org DFT studies on benzothiophene and its derivatives consistently show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily distributed across the bicyclic aromatic system. rsc.orgnih.govacs.org

The azetidine ring, being a saturated heterocycle, primarily influences the molecule's properties through inductive effects and by providing a site for nucleophilic attack or reactions involving the nitrogen lone pair. The nitrogen atom's basicity and nucleophilicity are key reactivity indicators.

A hypothetical table of calculated electronic properties for this compound, based on typical values for related structures, is presented below.

| Property | Predicted Value | Description |

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy, indicative of the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Nitrogen Atom Charge (Mulliken) | -0.4 e | The partial charge on the azetidine nitrogen, indicating its nucleophilic character. |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

Analysis of Ring Strain Energy and its Impact on Reactivity

Azetidines are four-membered saturated nitrogen heterocycles that possess significant ring strain, estimated to be around 26 kcal/mol. rsc.orgrsc.orgnih.gov This inherent strain is a driving force for many of their chemical transformations. nih.govrsc.org The relief of this strain energy can facilitate ring-opening reactions, making azetidines valuable synthetic intermediates. nih.govmagtech.com.cn

In this compound, the azetidine ring's strain is a dominant factor in its reactivity profile. Nucleophilic attack at one of the ring carbons or reactions that lead to cleavage of the C-N or C-C bonds of the azetidine ring are energetically favorable due to the release of this strain. acs.orgrsc.org For instance, the reaction of azetidines with chloroformates can lead to ring-opened products. nih.gov The presence of the bulky benzothienyl substituent at the 3-position may sterically hinder some approaches to the ring, but it is unlikely to significantly alter the intrinsic strain energy of the azetidine core itself.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, have become increasingly reliable for the prediction of spectroscopic parameters like NMR chemical shifts. ualberta.caresearchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a reasonable degree of accuracy. ualberta.ca

For this compound, a computational NMR prediction would be invaluable for its structural elucidation. The predicted chemical shifts for the protons and carbons of the benzothiophene ring would be influenced by the aromatic ring currents and the electronic effect of the azetidine substituent. Conversely, the chemical shifts of the azetidine protons and carbons would be affected by the anisotropic effect of the nearby aromatic system.

A table of predicted ¹³C NMR chemical shifts for the core atoms of this compound is provided below as an illustration.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine C2/C4 | 55-60 |

| Azetidine C3 | 35-40 |

| Benzothiophene C2 | 125-130 |

| Benzothiophene C3 | 120-125 |

| Benzothiophene C3a | 138-142 |

| Benzothiophene C4 | 122-127 |

| Benzothiophene C5 | 130-135 |

| Benzothiophene C6 | 123-128 |

| Benzothiophene C7 | 121-126 |

| Benzothiophene C7a | 139-143 |

Note: These are estimated ranges and would need to be confirmed by specific calculations and experimental data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, including their conformational preferences and the pathways of chemical reactions.

Prediction of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating reaction mechanisms and identifying the transition states that govern reaction rates. researchgate.net For reactions involving this compound, this could involve, for example, the ring-opening of the azetidine, electrophilic substitution on the benzothiophene ring, or N-alkylation of the azetidine nitrogen.

DFT calculations can be used to map the potential energy surface of a reaction, locating the minima corresponding to reactants and products, and the saddle points corresponding to transition states. The energy barrier of the transition state determines the feasibility and rate of a reaction. For instance, in the synthesis of azetidines, computational models have been used to predict which starting materials will react successfully. mit.edu Similarly, for reactions of the azetidine ring in this compound, computational studies could predict the most likely pathways for nucleophilic attack and subsequent ring cleavage.

Stereochemical Outcome and Selectivity Prediction

Many chemical reactions can produce multiple stereoisomers. Computational modeling can be instrumental in predicting and explaining the stereochemical outcome of such reactions. researchgate.net For reactions involving the creation of a new stereocenter or the modification of the existing one at C3 of the azetidine ring, computational analysis of the transition state energies for the formation of different stereoisomers can predict the diastereomeric or enantiomeric ratio of the products.

For example, in reactions involving the functionalization of the azetidine ring, the approach of a reagent can be influenced by the orientation of the benzothienyl group. By modeling the transition states for attack from different faces of the ring, the preferred stereochemical outcome can be determined. uni-muenchen.de This predictive power is crucial in the design of stereoselective syntheses.

Conformational Flexibility and Energy Landscapes

The conformational landscape of this compound is primarily dictated by the puckering of the four-membered azetidine ring and the rotational orientation of the benzothienyl substituent. The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering is characterized by a dihedral angle, and the ring can undergo inversion, passing through a planar transition state. rsc.org

For the parent azetidine molecule, a dihedral angle of approximately 37° has been determined through gas-phase electron diffraction. rsc.org In the case of 3-substituted azetidines, the nature and size of the substituent at the C3 position significantly influence the puckering amplitude and the energy barrier to ring inversion. The substituent can adopt either an axial or an equatorial position, leading to two distinct puckered conformers. The relative energies of these conformers determine the conformational preference.

Computational studies on various 3-substituted azetidines have shown that the energy difference between the axial and equatorial conformers is typically in the range of 1-5 kcal/mol. researchgate.net The equatorial conformer is often, but not always, the more stable due to reduced steric hindrance. For this compound, the bulky benzothienyl group would be expected to strongly favor the equatorial position to minimize steric clashes with the azetidine ring protons.

The energy landscape is further complicated by the rotation of the C3-C(benzothienyl) bond, leading to different spatial orientations of the benzothienyl group relative to the azetidine ring. The interplay between ring puckering and substituent orientation results in a complex potential energy surface with multiple local minima.

Table 1: Representative Conformational Data for 3-Substituted Azetidines (Illustrative for this compound)

| Parameter | Axial Conformer (Predicted) | Equatorial Conformer (Predicted) | Planar Transition State (Predicted) |

| Ring Puckering Angle (degrees) | 25 - 35 | 30 - 40 | 0 |

| Relative Energy (kcal/mol) | 1 - 4 | 0 | 5 - 10 |

| Key Dihedral Angle | N1-C2-C3-C(substituent) | N1-C2-C3-C(substituent) | N/A |

| Value (degrees) | ~60-80 | ~160-180 | N/A |

Note: The data in this table are illustrative and based on general findings for 3-substituted azetidines. Specific values for this compound would require dedicated computational studies.

Non-Covalent Interactions and Intermolecular Forces

The non-covalent interactions involving this compound are crucial for its physical properties and its interactions in a biological context. These forces can be both intramolecular, influencing conformational preference, and intermolecular, governing aggregation and crystal packing. The primary non-covalent forces at play are hydrogen bonding, π-system interactions, and dispersion forces. pageplace.debyjus.com

The azetidine nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. researchgate.net In the solid state or in solution, this can lead to the formation of intermolecular N-H···N hydrogen bonds if the nitrogen is protonated, or N···H-X bonds with suitable hydrogen bond donors.

The benzothienyl moiety introduces a rich variety of potential non-covalent interactions. researchgate.netnih.gov The aromatic system can participate in:

π-π stacking: Face-to-face or offset stacking interactions between the benzothienyl rings of adjacent molecules.

CH-π interactions: The hydrogen atoms of the azetidine ring or another molecule can interact with the electron-rich π-system of the benzothienyl group.

Sulfur-involved interactions: The sulfur atom in the benzothienyl ring can participate in S···π, S···S, and CH···S interactions. researchgate.net

Quantum chemical computations on thiophene clusters have identified and characterized these various non-covalent interactions, revealing their significance in the stabilization of molecular aggregates. researchgate.netnih.gov For instance, C-H···S hydrogen bonds and π-π stacking have been shown to be significant contributors to the binding energy in thiophene dimers and trimers.

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Description | Potential Role |

| Hydrogen Bonding | Azetidine nitrogen as an acceptor. | Crystal packing, solubility. |

| π-π Stacking | Interaction between benzothienyl rings. | Dimerization, solid-state structure. |

| CH-π Interactions | C-H bonds interacting with the benzothienyl π-system. | Conformational stabilization, intermolecular recognition. |

| Sulfur Interactions (S···π, S···S, CH···S) | Interactions involving the sulfur atom of the benzothienyl ring. | Directional control in crystal packing, specific molecular recognition. |

| Dispersion Forces | General attractive forces between molecules. | Overall cohesion in condensed phases. |

3 5 Benzothienyl Azetidine As a Chemical Building Block and Synthetic Scaffold

Utility in the Construction of Complex Organic Architectures

The 3-(5-Benzothienyl)azetidine scaffold serves as a valuable starting point for the synthesis of complex organic architectures. The strained four-membered ring can be selectively opened or further functionalized, providing access to a diverse range of molecular frameworks. researchgate.net The benzothienyl group, a well-known bioisostere for naphthalene (B1677914) and other aromatic systems, imparts specific steric and electronic properties that can be exploited in molecular design. nih.gov

The construction of complex molecules from 3-aryl-azetidine derivatives often involves transformations that leverage the reactivity of the azetidine (B1206935) ring. For instance, the nitrogen atom can be functionalized, and the ring can participate in cycloaddition reactions or be opened to yield linear structures with defined stereochemistry. The presence of the benzothienyl substituent at the 3-position provides a handle for further modifications through reactions targeting the aromatic ring, such as electrophilic substitution or cross-coupling reactions.

The inherent ring strain of the azetidine core, approximately 25.2 kcal/mol, not only imparts conformational rigidity but also provides a driving force for ring-opening reactions, enabling the synthesis of more complex acyclic and heterocyclic structures. researchgate.net This makes this compound a precursor to a variety of substituted aminopropanol (B1366323) derivatives and other intricate molecular architectures that are of interest in drug discovery and materials science.

Development of Novel Synthetic Methodologies Utilizing the Azetidine Core

The synthesis of 3-substituted azetidines, including the 3-(5-Benzothienyl) derivative, has been the subject of considerable research, leading to the development of several novel synthetic methodologies. A common and effective strategy involves the intramolecular cyclization of a suitably functionalized precursor. frontiersin.org

One of the most widely used methods is the intramolecular SN2 reaction of a γ-amino alcohol derivative where the hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate. frontiersin.org The synthesis of this compound could be envisioned starting from a 2-(5-benzothienyl)-3-aminopropanol derivative.

Recent advancements have focused on developing more efficient and milder conditions for these cyclizations. For example, the use of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in a Mitsunobu-type reaction provides a direct route from 3-hydroxypropylamines to azetidines. rsc.org Furthermore, catalytic methods, such as the lanthanide-catalyzed intramolecular aminolysis of epoxides, offer a regioselective pathway to functionalized azetidines. frontiersin.org

The development of methods for the direct arylation of the azetidine ring has also been a significant area of research. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, between a 3-haloazetidine or an azetidin-3-one (B1332698) derivative and a benzothienylboronic acid could provide a convergent route to this compound. organic-chemistry.org

Table 1: Selected Synthetic Methodologies for 3-Substituted Azetidines

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Substituted-1,3-propanediol | 1. Tf₂O, pyridine; 2. Amine | 1,3-Disubstituted azetidine | acs.org |

| γ-Amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | Substituted azetidine | acs.org |

| 3-Hydroxypropylamine | PPh₃, DEAD | Azetidine | rsc.org |

| cis-3,4-Epoxy amine | La(OTf)₃ | Substituted azetidine | frontiersin.org |

| 3-Iodoazetidine (B8093280) | Arylboronic acid, Pd catalyst | 3-Arylazetidine | organic-chemistry.org |

Role in Chemical Library Synthesis for Diversity-Oriented Approaches

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. The this compound scaffold is an excellent starting point for the construction of chemical libraries due to the multiple points of diversification it offers. nih.gov The azetidine nitrogen can be readily alkylated, acylated, or arylated, while the benzothienyl ring can be substituted at various positions.

The rigid azetidine core serves to project these substituents into well-defined regions of three-dimensional space, which is a desirable feature for probing biological targets. nih.gov Libraries based on a central azetidine scaffold have been successfully synthesized and screened for various biological activities, particularly for targets within the central nervous system (CNS). acs.org

The synthesis of a library based on this compound could involve a parallel synthesis approach where a common intermediate, such as N-Boc-3-(5-benzothienyl)azetidine, is treated with a diverse set of reagents to introduce variability at the nitrogen atom. Further diversity can be achieved by functionalizing the benzothienyl ring. The resulting library of compounds would possess a range of physicochemical properties, increasing the probability of identifying hits in biological screens. sciencedaily.comresearchgate.net

Design Principles for Azetidine-Containing Molecular Scaffolds

The design of molecular scaffolds incorporating the azetidine ring is guided by several key principles aimed at optimizing their utility in various applications, particularly in drug discovery. researchgate.net

Conformational Restriction and 3D Shape: The primary reason for incorporating an azetidine ring is to introduce conformational rigidity. researchgate.net Unlike flexible aliphatic chains, the four-membered ring restricts the possible conformations of the molecule, which can lead to higher binding affinity for a biological target due to a lower entropic penalty upon binding. The puckered nature of the azetidine ring also introduces a distinct three-dimensional shape to the molecule.

Vectorial Projection of Substituents: The substituents on the azetidine ring are projected in specific vectors away from the core. In the case of this compound, the benzothienyl group at the 3-position and any substituent on the nitrogen atom will have a defined spatial relationship. This allows for the systematic exploration of the chemical space around a target's binding site.